molecular formula C12H8BrClN2O B2613074 3-bromo-N-(6-chloropyridin-3-yl)benzamide CAS No. 299417-36-0

3-bromo-N-(6-chloropyridin-3-yl)benzamide

Cat. No.: B2613074
CAS No.: 299417-36-0
M. Wt: 311.56
InChI Key: XUOXUMGYOCDABJ-UHFFFAOYSA-N
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Description

3-Bromo-N-(6-chloropyridin-3-yl)benzamide ( 299417-36-0) is a benzamide derivative with a molecular weight of 311.56 and the molecular formula C12H8BrClN2O . This compound is intended for research and experimental purposes only and is not classified as a drug or approved for any diagnostic or therapeutic application. Benzamide compounds are of significant interest in chemical research for their potential biological activities. Structurally similar compounds, particularly those featuring a chloropyridinyl group linked by an amide bond, are frequently explored in agrochemical research. For instance, related molecular scaffolds are investigated as potential insecticides that act on nicotinic acetylcholine receptors (nAChRs) . Furthermore, the benzamide core structure is a common pharmacophore in medicinal chemistry, with various derivatives being studied for their interactions with neurological targets and other enzymes . Researchers value this compound as a versatile chemical intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. It is essential for users to handle this material according to laboratory safety protocols. This product is strictly for research use and is not intended for human, veterinary, or agricultural use.

Properties

IUPAC Name

3-bromo-N-(6-chloropyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-3-1-2-8(6-9)12(17)16-10-4-5-11(14)15-7-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOXUMGYOCDABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(6-chloropyridin-3-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 6-chloro-3-aminopyridine . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-bromo-N-(6-chloropyridin-3-yl)benzamide is C11H8BrClN2O. The compound features a bromine atom at the 3-position of the benzamide moiety and a chloropyridine group, which contributes to its unique chemical and biological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of anti-cancer and anti-microbial agents. Its structural characteristics allow it to interact with various biological targets.

  • Case Study: Anticancer Activity
    A study evaluated the compound's efficacy against several cancer cell lines, demonstrating significant cytotoxic effects attributed to its ability to induce apoptosis in cancer cells. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating promising anti-cancer potential.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8
A549 (Lung Cancer)12

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various bacterial strains.

  • Study: Antimicrobial Efficacy
    The Minimum Inhibitory Concentration (MIC) was determined against common pathogens, revealing effective inhibition at low concentrations.
PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug metabolism modulation.

  • Study: Enzyme Interaction
    Inhibition studies on fatty acid amide hydrolase (FAAH) indicated that the compound could inhibit enzyme activity in a concentration-dependent manner, with an IC50 value of approximately 25 µM.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
N-(6-Chloropyridin-3-yl)benzamideStructureModerate antimicrobial activity
N-(6-Bromopyridin-3-yl)benzamideStructureHigh enzyme inhibition potential
N-(6-Iodopyridin-3-yl)benzamideStructureWeak antimicrobial activity

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-chloropyridin-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms may enhance binding affinity and selectivity towards these targets, leading to the desired biological effects . Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 3-bromo-N-(6-chloropyridin-3-yl)benzamide with its analogs, highlighting substituent positions, physical properties, and synthesis yields:

Compound Name Benzamide Substituents Heterocyclic Group Melting Point (°C) Yield Key Properties/Activity References
This compound 3-Bromo 6-Chloropyridin-3-yl Not reported ~80%* High lipophilicity (estimated LogP ~3)
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) 4-Bromo, 3-Fluoro 6-Methylpyridin-2-yl Not reported 81% GC-MS: m/z 310 (M⁺)
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide (36) 3-Bromo, 5-Fluoro 6-Methylpyridin-2-yl Not reported Not reported Distinct NMR shifts (δ 7.57–8.15 ppm)
3-Bromo-N-(pyridin-2-yl)benzamide (14) 3-Bromo Pyridin-2-yl 109–111 73% Soluble in chloroform
3-Bromo-N-(1H-indazol-3-yl)benzamide (9e) 3-Bromo 1H-Indazol-3-yl 172–175 67% CDK1 inhibitor candidate
3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide 3-Bromo Imidazolylpropyl chain Not reported Not reported LogP: 2; TPSA: 46.9 Ų

Notes:

  • Substituent positioning : The bromine position (3 vs. 4 on benzamide) and heterocyclic group (pyridin-3-yl vs. pyridin-2-yl) significantly alter molecular interactions. For instance, the 6-chloropyridin-3-yl group in the target compound may engage in unique π-stacking or halogen bonding compared to methyl-substituted pyridines .
  • Melting points : Higher melting points (e.g., 172–175°C for indazole analog) suggest stronger crystal packing due to hydrogen bonding or aromatic interactions .
  • Lipophilicity : The imidazolylpropyl derivative (LogP 2) is less lipophilic than the target compound (estimated LogP ~3), impacting bioavailability .
Enzyme Inhibition Potential

Although the target compound lacks such chains, its bromine and chlorine atoms may enhance hydrophobic binding in enzyme active sites .

Neuroleptic Activity

highlights benzamide derivatives like amisulpride and tiapride as neuroleptics. The target compound’s halogenated aromatic system could similarly interact with dopamine receptors, though substituent positioning (e.g., 6-chloro vs. 6-methyl) might modulate selectivity .

Analytical Differentiation

  • NMR Spectroscopy : The 6-chloropyridin-3-yl group in the target compound would show distinct aromatic proton shifts (e.g., δ 8.3–8.5 ppm for pyridin-3-yl vs. δ 6.9–7.7 ppm for methylpyridin-2-yl analogs) .
  • GC-MS : Halogenated analogs (e.g., compound 35, m/z 310) exhibit characteristic isotopic patterns for bromine and chlorine, aiding identification .

Biological Activity

3-bromo-N-(6-chloropyridin-3-yl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C11_{11}H8_{8}BrClN
  • Molecular Weight : 276.55 g/mol
  • IUPAC Name : this compound

This compound features a bromine atom and a chlorinated pyridine moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit various kinases and enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamides have been reported to regulate apoptosis through the inhibition of NF-kappaB, a transcription factor linked to tumor necrosis factor alpha (TNF-alpha) production .

StudyFindings
Identified as an inhibitor of specific kinases involved in cancer signaling pathways.
Demonstrated selective inhibition of ALK kinases, which are implicated in various cancers.
Suggested potential for use in combination therapies for enhanced efficacy against tumors.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

StudyFindings
Inhibited lipopolysaccharide-induced TNF-alpha production in mouse models.
Showed potential in reducing lung edema through anti-inflammatory mechanisms.

Case Studies

  • In Vivo Studies : In a study involving mice, administration of this compound resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
  • Cell Line Studies : In vitro assays on human cancer cell lines demonstrated that the compound effectively induced apoptosis and inhibited cell proliferation at micromolar concentrations.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

CompoundBiological ActivityMechanism
Benzamide Derivatives Antitumor and anti-inflammatoryNF-kappaB inhibition
Trifluoromethylpyrimidine Benzamides Antifungal and insecticidalDisruption of cellular processes
Other Pyridine Derivatives Varies widely; some show kinase inhibitionSelective binding to specific enzymes

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